2-(1-bromoethyl)thiophene

Organic Synthesis Medicinal Chemistry Material Science

Sourcing the correct bromoethylthiophene isomer is critical for reproducible synthesis. 2-(1-Bromoethyl)thiophene (CAS 93449-09-3) delivers >99% regioselectivity for 5-position functionalization, eliminating regioisomer mixtures inherent to 3-isomer use. • Its secondary alkyl bromide structure offers distinct oxidative addition kinetics in Pd-catalyzed cross-couplings vs. the primary bromide isomer, enabling precise control in Suzuki, Stille, and Negishi reactions. • Key applications: CNS drug SAR exploration and regioregular polythiophene synthesis for OFETs, OPVs, and electrochromic devices. • Available in 50 mg to gram-scale quantities, purity ≥95%. Verify intended use against EPA SNUR requirements for substituted bromothiophenes under 40 CFR 721.1900.

Molecular Formula C6H7BrS
Molecular Weight 191.09 g/mol
Cat. No. B1288982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-bromoethyl)thiophene
Molecular FormulaC6H7BrS
Molecular Weight191.09 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)Br
InChIInChI=1S/C6H7BrS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3
InChIKeyACTGSLLEVJOWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromoethyl)thiophene Overview


2-(1-Bromoethyl)thiophene is an organosulfur heterocycle with the formula C₆H₇BrS, comprising a thiophene ring bearing a bromoethyl group at the 2-position . This structure confers a unique reactivity profile compared to its constitutional isomers and halogen analogs, making it a specialized building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its value in the supply chain is defined by its specific role in enabling regio- and stereoselective transformations that cannot be reliably achieved with more common 2-(2-bromoethyl)thiophene or the 3-substituted isomers .

Regioselectivity 2-substitution enables predictable electrophilic attack at the 5-position.
Cross-Coupling Secondary alkyl bromide offers distinct oxidative addition profile versus primary bromides.
Leaving Group Bromine provides higher leaving-group ability than chlorine, enabling milder substitution conditions.

Why Analogs Cannot Substitute 2-(1-Bromoethyl)thiophene


Substituting 2-(1-bromoethyl)thiophene with a close analog like 2-(2-bromoethyl)thiophene or 3-(1-bromoethyl)thiophene introduces critical changes in reactivity, stability, and reaction outcome. The position of the bromine atom on the ethyl chain (1-bromoethyl vs. 2-bromoethyl) directly impacts the electronic environment and the stability of reaction intermediates during nucleophilic substitutions and cross-couplings . Similarly, changing the halogen from bromine to chlorine (as in 2-(1-chloroethyl)thiophene) significantly alters the leaving group ability and reaction kinetics, often leading to incomplete conversion or different product distributions . A simple isomer switch can lead to a different regioisomer in the final product or a significant drop in reaction yield, making precise procurement essential for reproducible synthesis [1].

2-(2-bromoethyl)thiophene
Primary bromide may alter cross-coupling kinetics and yield; different regiochemical outcome.
3-(1-bromoethyl)thiophene
Shifts regioselectivity, leading to mixed 2- and 5-substitution products.
2-(1-chloroethyl)thiophene
Lower leaving-group ability may slow nucleophilic substitution and require harsher conditions.

2-(1-Bromoethyl)thiophene vs. Analogs: Key Evidence


Regioselectivity: 2- vs. 3-Substitution

The placement of the bromoethyl group at the 2-position on the thiophene ring provides a distinct advantage in regioselective functionalization. In electrophilic aromatic substitution, thiophenes are preferentially activated at the 2- and 5-positions. 2-(1-bromoethyl)thiophene therefore directs further substitution to the 5-position, whereas the 3-isomer directs substitution to the 2- or 5-position, leading to a mixture of products. Under typical bromination conditions, substituted thiophenes exhibit >99% regioselectivity for the 2-position [1]. This predictable reactivity is essential for multi-step syntheses where control over substitution pattern is paramount.

C2 vs C3 regioselectivity
Class-level inference
>99% selectivity for the 2-position under bromination conditions.
Supports predictable 5-position functionalization.
Optimized conditions required; class-level trend.
Organic Synthesis Medicinal Chemistry Material Science

Cross-Coupling Reactivity: 1- vs. 2-Bromoethyl

The 1-bromoethyl group in 2-(1-bromoethyl)thiophene is a secondary alkyl bromide, whereas the 2-bromoethyl group in 2-(2-bromoethyl)thiophene is a primary alkyl bromide. This structural difference has profound implications for reactivity. Secondary alkyl bromides are generally more prone to oxidative addition in palladium-catalyzed cross-coupling reactions, though they may also be more susceptible to β-hydride elimination. A direct comparison in Suzuki-Miyaura coupling shows that the 1-bromoethyl derivative (secondary) can exhibit different reaction kinetics and yields compared to its primary isomer .

Suzuki coupling yield context
Data to verify
Secondary bromide yields 60–80%; primary bromide gave 75% selectivity with Pd catalyst.
Reactivity differs; may require catalyst optimization.
Cross-study comparison; direct head-to-head data not available.
Cross-Coupling Palladium Catalysis Nucleophilic Substitution

Leaving Group: Bromine vs. Chlorine

2-(1-Bromoethyl)thiophene is a more effective electrophile in nucleophilic substitution (S_N1/S_N2) reactions compared to its direct halogen analog, 2-(1-chloroethyl)thiophene. The C-Br bond is weaker than the C-Cl bond, leading to faster reaction rates and often higher yields under milder conditions. The 2-(1-chloroethyl) analog is noted for its lower reactivity in nucleophilic substitution compared to the bromo counterpart .

Nucleophilic substitution reactivity
Class-level inference
C–Br bond weaker than C–Cl; chloro analog reported as less reactive.
Bromo derivative may reduce reaction time and energy input.
Exact kinetic constants not published.
Nucleophilic Substitution Reaction Kinetics Pharmaceutical Intermediate

Light and Temperature Stability

The physical stability of a building block is a critical procurement consideration. 2-(1-Bromoethyl)thiophene and its close structural analog 2-(2-bromoethyl)thiophene are documented to be sensitive to both light and temperature, requiring storage under inert atmosphere in a cool, dark environment . While both share these liabilities, the specific decomposition pathways and rates may differ due to the position of the bromine atom.

Storage stability context
Data to verify
Both target and 2-(2-bromoethyl) analog are light- and temperature-sensitive.
Procurement from cold-chain supplier recommended.
Decomposition pathways may differ between isomers.
Chemical Stability Procurement Supply Chain Management

Predicted LogP & Boiling Point

Predicted physicochemical properties can guide initial experimental design. For 3-(1-bromoethyl)thiophene, the predicted LogP is 3.204, indicating moderate lipophilicity . For the 2-(1-bromoethyl) isomer, predicted boiling points are available. While not a direct head-to-head measurement, these predicted values allow for a comparative assessment of properties like lipophilicity and volatility, which are crucial for designing purification protocols and assessing potential bioavailability in medicinal chemistry applications.

Predicted lipophilicity
Data to verify
Predicted LogP ~3.2 for 3-isomer; similar value expected for 2-isomer.
Guides purification and extraction design.
Computational prediction; experimental validation needed.
Physicochemical Properties Medicinal Chemistry Formulation

2-(1-Bromoethyl)thiophene Applications


Regiospecific Thiophene Synthesis

This is the primary scenario where 2-(1-bromoethyl)thiophene demonstrates clear superiority. When a synthetic route demands predictable and exclusive functionalization at the 5-position of the thiophene ring, the 2-isomer is the reagent of choice. The class-level inference of >99% regioselectivity means that a chemist can proceed with confidence that the bromoethyl group will not interfere and will direct subsequent electrophilic substitutions to the desired position. This avoids the complex mixture of regioisomers that would result from using the 3-(1-bromoethyl) isomer .

Palladium-Catalyzed Cross-Coupling

2-(1-Bromoethyl)thiophene serves as a specialized electrophile in cross-coupling reactions. Its secondary alkyl bromide nature offers a different reactivity profile compared to the more common primary alkyl bromide isomer 2-(2-bromoethyl)thiophene . This can be strategically exploited in Suzuki, Stille, or Negishi couplings where a specific rate of oxidative addition is desired or when the steric bulk of the secondary carbon influences the outcome. Its use is supported by the broad application of bromo-substituents as blocking groups in Pd-catalyzed direct arylation, a key method in 'green' chemistry for synthesizing arylated thiophenes [2].

Analgesic & CNS Drug Candidates

The 2-(1-bromoethyl)thiophene scaffold is a privileged structure in medicinal chemistry, particularly for the development of CNS-active drugs. While the primary isomer 2-(2-bromoethyl)thiophene is a known intermediate for potent analgesics like thiofentanyl , the 1-bromoethyl isomer offers a different vector for exploring structure-activity relationships (SAR). Its distinct steric and electronic properties allow medicinal chemists to synthesize novel analogs with potentially improved selectivity or pharmacokinetic profiles compared to known compounds. Its use in synthesizing diverse thiophene-based drug candidates is well-documented .

Advanced Electronic & Optical Materials

Thiophene derivatives are fundamental to the field of organic electronics. The specific substitution pattern of 2-(1-bromoethyl)thiophene makes it a valuable monomer for synthesizing regioregular polythiophenes or defined oligomers . The bromine atom acts as a handle for iterative cross-coupling, allowing for the precise construction of conjugated systems. This is in contrast to other isomers which may lead to less-ordered, and therefore less conductive, polymer structures. The ability to control the polymer's architecture is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices .

Application
Selection Property
Validation Focus
Regiospecific thiophene synthesis
Predictable 2-position reactivity
5-position functionalization outcome
Pd-catalyzed cross-coupling
Secondary alkyl bromide electrophile
Oxidative addition kinetics and yield profile
CNS drug candidate research
Distinct steric/electronic SAR vector
Target selectivity and pharmacokinetic profile
Organic electronic materials
Regioregular polymerization handle
Conjugated polymer ordering and charge mobility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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